7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide
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Overview
Description
7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 7-chloro-2-methyl-1-benzothiophene with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamide group or other parts of the molecule.
Substitution: Halogen atoms, such as chlorine, can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide
- 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
- 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
Uniqueness
7-Chloro-2-methyl-1-benzothiophene-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its sulfonamide group, in particular, plays a crucial role in its biological activity and potential therapeutic applications .
Properties
CAS No. |
1384430-99-2 |
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Molecular Formula |
C9H8ClNO2S2 |
Molecular Weight |
261.8 g/mol |
IUPAC Name |
7-chloro-2-methyl-1-benzothiophene-3-sulfonamide |
InChI |
InChI=1S/C9H8ClNO2S2/c1-5-9(15(11,12)13)6-3-2-4-7(10)8(6)14-5/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
LDXFZWVSCRCXMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C(=CC=C2)Cl)S(=O)(=O)N |
Origin of Product |
United States |
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